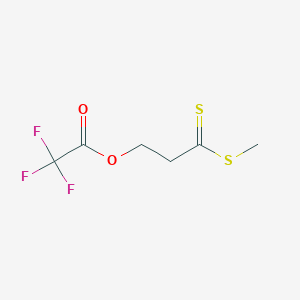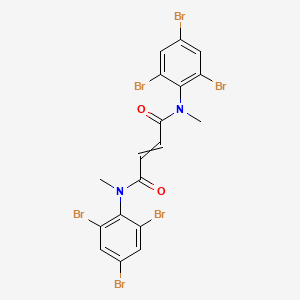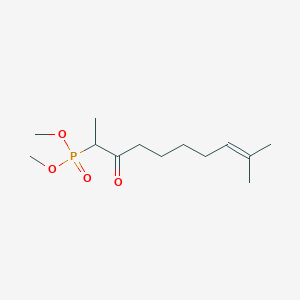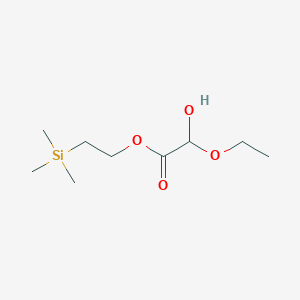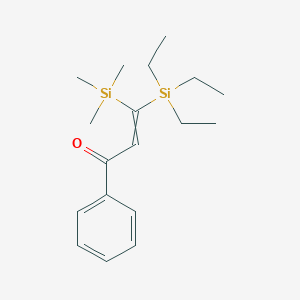
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one is an organosilicon compound that features both triethylsilyl and trimethylsilyl groups attached to a phenyl-substituted propenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the reaction of a phenyl-substituted propenone with triethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chlorides. The general reaction scheme can be represented as follows:
[ \text{Ph-CH=CH-CO-Ph} + \text{Et}_3\text{SiCl} + \text{Me}_3\text{SiCl} + \text{Et}_3\text{N} \rightarrow \text{Ph-CH=CH-C(O)-Ph-(SiEt}_3)(\text{SiMe}_3) ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl-protected ketones or aldehydes.
Reduction: Reduction reactions can yield silyl-protected alcohols.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Silyl-protected ketones or aldehydes.
Reduction: Silyl-protected alcohols.
Substitution: Compounds with new functional groups replacing the silyl groups.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: Its derivatives may be explored for potential biological activities and pharmaceutical applications.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one involves its ability to undergo various chemical transformations due to the presence of reactive silyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(trimethylsilyl)prop-2-en-1-one: Lacks the triethylsilyl group, which may affect its reactivity and applications.
1-Phenyl-3-(triethylsilyl)prop-2-en-1-one: Lacks the trimethylsilyl group, leading to different chemical properties.
1-Phenyl-3-(triisopropylsilyl)prop-2-en-1-one: Contains a bulkier silyl group, which can influence steric effects and reactivity.
Uniqueness
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which provide a balance of steric protection and reactivity
Propiedades
Número CAS |
90313-69-2 |
|---|---|
Fórmula molecular |
C18H30OSi2 |
Peso molecular |
318.6 g/mol |
Nombre IUPAC |
1-phenyl-3-triethylsilyl-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C18H30OSi2/c1-7-21(8-2,9-3)18(20(4,5)6)15-17(19)16-13-11-10-12-14-16/h10-15H,7-9H2,1-6H3 |
Clave InChI |
VFUXXCWWNIKNTP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C(=CC(=O)C1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
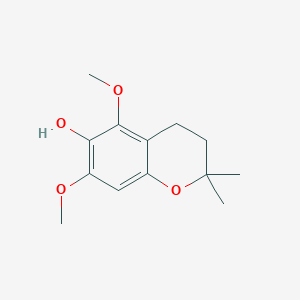
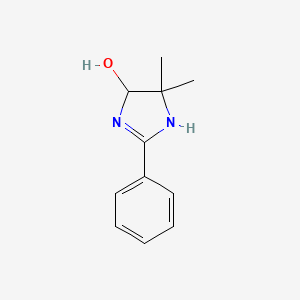
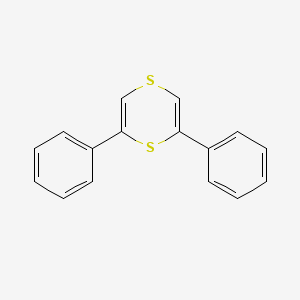
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
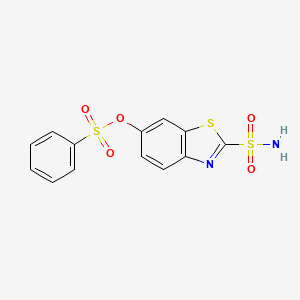
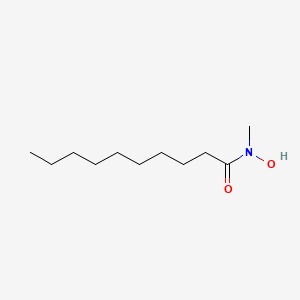
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
